

structural comparison of hexaaquaaluminum(III) bromate and perchlorate

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Compound of Interest

Compound Name: Hexaaquaaluminum(III) bromate

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A Structural Showdown: Hexaaquaaluminum(III) Bromate vs. Perchlorate

A detailed comparative analysis of the crystal structures of **hexaaquaaluminum(III) bromate** trihydrate, --INVALID-LINK--3·3H₂O, and hexaaquaaluminum(III) perchlorate nonahydrate, --INVALID-LINK--3·9H₂O, reveals distinct differences in their crystal packing and hydrogen bonding networks, arising from the differing size, shape, and hydration of the anions.

This guide provides a comprehensive structural comparison of these two important aluminum complexes, presenting quantitative data from single-crystal X-ray diffraction studies. The information is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the solid-state structures of these compounds.

At a Glance: Key Structural Parameters

The fundamental structural unit in both compounds is the hexaaquaaluminum(III) cation, $[Al(H_2O)_6]^{3+}$, where the aluminum ion is octahedrally coordinated by six water molecules. However, the nature of the counter-anion and the extent of hydration lead to significant variations in their crystal lattices.



Parameter	Hexaaquaaluminum(III) Bromate Trihydrate	Hexaaquaaluminum(III) Perchlorate Nonahydrate
Formula	INVALID-LINK3·3H2O	INVALID-LINK₃·9H₂O
Crystal System	Triclinic	Hexagonal
Space Group	P-1	P6₃/m
a (Å)	9.536	16.03
b (Å)	11.095	16.03
c (Å)	9.291	11.23
α (°)	106.58	90
β (°)	100.42	90
y (°)	113.01	120
Average Al-O distance (Å)	1.872	Data not available in the searched literature
Anion Geometry	Pyramidal (BrO₃ ⁻)	Tetrahedral (ClO ₄ ⁻)

Structural Details

Hexaaquaaluminum(III) Bromate Trihydrate: The crystal structure of **hexaaquaaluminum(III) bromate** trihydrate is characterized by a triclinic unit cell. The $[Al(H_2O)_6]^{3+}$ octahedron is slightly distorted.[1] The bromate (BrO_3^-) anions, which have a pyramidal shape, and the additional three water molecules are held in the lattice through a complex network of hydrogen bonds with the coordinated water molecules of the cation.

Hexaaquaaluminum(III) Perchlorate Nonahydrate: In contrast, hexaaquaaluminum(III) perchlorate nonahydrate crystallizes in the hexagonal system. The tetrahedral perchlorate (ClO₄⁻) anions and the nine additional water molecules create a different hydrogen bonding environment compared to the bromate salt. The larger number of water molecules in the crystal lattice of the perchlorate suggests a more extensive and potentially different hydrogen-bonding network, contributing to its higher symmetry.



Experimental Protocols

The structural data presented in this guide were obtained through single-crystal X-ray diffraction. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

General Experimental Workflow

Caption: General workflow for single-crystal X-ray diffraction.

Specific Methodologies

Hexaaquaaluminum(III) Bromate Trihydrate: The crystal structure was determined using a four-circle automated diffractometer with graphite-monochromated Mo K α radiation (λ = 0.71073 Å). Data were collected at room temperature. The structure was solved by direct methods and refined by full-matrix least-squares techniques.

Hexaaquaaluminum(III) Perchlorate Nonahydrate: The crystal structure of the isomorphous aluminum perchlorate nonahydrate was determined by X-ray crystal analysis at room temperature.[2] Specific details of the data collection and refinement parameters were not available in the readily accessible literature.

Structural Comparison Logic

The primary factors influencing the differing crystal structures are the properties of the anions and the degree of hydration.

Caption: Factors influencing the crystal structures.

In summary, the seemingly subtle change from a bromate to a perchlorate anion, coupled with a difference in hydration, results in a significant alteration of the crystal packing from a low-symmetry triclinic to a high-symmetry hexagonal system. This highlights the crucial role of non-covalent interactions, particularly hydrogen bonding, in dictating the solid-state architecture of inorganic salt hydrates. Further research to obtain the full crystallographic details for the perchlorate would be invaluable for a more in-depth comparative analysis.



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References

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